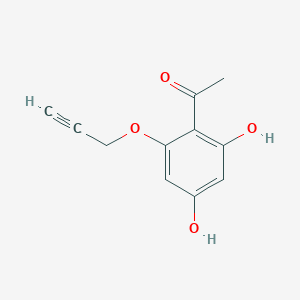

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone

Description

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone is an acetophenone derivative featuring hydroxyl groups at positions 2 and 4 of the aromatic ring and a propargyl ether (prop-2-ynoxy) substituent at position 4. The propargyl group introduces unique electronic and steric properties due to its terminal alkyne functionality, which may influence biological activity, chemical reactivity, and physical characteristics such as lipophilicity.

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRACNSWRVVEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OCC#C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation under acidic or enzymatic conditions. For example:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydroxyl → Quinone | KMnO₄/H₂SO₄ | 6-prop-2-ynoxy-1,4-benzoquinone |

| Hydroxyl → Semiquinone radical | Horseradish peroxidase/H₂O₂ | Radical intermediates (EPR-detectable) |

Mechanistic Insight :

-

The ortho-dihydroxy configuration facilitates two-electron oxidation to quinones via proton-coupled electron transfer (PCET) pathways.

-

Propargyl ether groups remain inert under mild oxidative conditions but may participate in cyclization at elevated temperatures .

Reduction Reactions

The ethanone group is reducible to secondary alcohols:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ethanone → Ethanol | NaBH₄/MeOH | 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanol |

| Ethanone → Ethane | Zn(Hg)/HCl (Clemmensen) | 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethane |

Key Observations :

-

Sodium borohydride selectively reduces the ketone without affecting propargyl ethers .

-

Strong reducing agents (e.g., LiAlH₄) may induce side reactions at the propargyl group.

Substitution and Addition Reactions

The propargyl ether group participates in click chemistry and nucleophilic substitutions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkyne-Azide Cycloaddition | Cu(I)/Sodium ascorbate | 1,2,3-triazole-linked derivatives |

| Nucleophilic Substitution | R-X/K₂CO₃ (SN2) | Alkylated phenolic derivatives |

Experimental Data :

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds with >90% yield in DMF at 60°C .

-

Alkylation of phenolic hydroxyls requires protection of the ethanone group to avoid competitive reactions .

Acid/Base-Driven Reactions

Phenolic hydroxyls undergo pH-dependent deprotonation and electrophilic substitutions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O/pyridine | 2,4-diacetoxy-6-prop-2-ynoxyphenylethanone |

| Sulfonation | H₂SO₄ (conc.) | Sulfonated derivatives |

Structural Impact :

-

Acetylation shifts the electronic environment, enhancing solubility in apolar solvents .

-

Sulfonation occurs preferentially at the para-hydroxyl position due to steric hindrance at the ortho site.

Thermal Decomposition

At temperatures >200°C, the propargyl ether undergoes Bergman cycloaromatization:

| Reaction | Conditions | Product |

|---|---|---|

| Cycloaromatization | 220°C, inert atmosphere | Naphthoquinone analogs |

Mechanistic Pathway :

-

Propargyl ethers form reactive diradical intermediates, which cyclize to fused aromatic systems.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Phenolic hydroxyls | High (pKa ~8-10) | Electrophiles, oxidants |

| Ethanone | Moderate | NaBH₄, LiAlH₄ |

| Propargyl ether | Low (requires catalysts) | Cu(I), azides, strong acids |

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described by its IUPAC name, which indicates the presence of hydroxyl groups and an ethynyl substituent. The chemical formula is , and its molecular structure features a phenolic core, which is crucial for its biological activity.

Biological Activities

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antifungal Activity :

Pharmaceutical Applications

- Drug Development :

- Cosmetic Industry :

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the prop-2-ynoxy group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s key structural features are compared to related hydroxyacetophenones (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations :

- Propargyl vs. Alkyl Ethers : The propargyl group in the target compound may enhance π-π interactions or act as a reactive handle in click chemistry, unlike methoxy or propoxy groups. This could improve binding to biological targets or enable derivatization .

- Hydroxyl Group Positioning: Compounds with dihydroxy substituents (e.g., 2,4-dihydroxy or 2,5-dihydroxy) exhibit stronger α-glucosidase inhibition compared to mono-hydroxy analogs, as shown in . The target compound’s 2,4-dihydroxy arrangement may similarly favor bioactivity .

Physicochemical Properties

Lipophilicity and Solubility :

- This trade-off is critical for bioavailability in drug design.

Thermal Stability :

- Propargyl ethers are prone to polymerization or oxidation under heat or light. Stabilization strategies, such as steric hindrance or derivatization, may be necessary for practical applications .

Biological Activity

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone, also known as 2',4'-dihydroxyacetophenone, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₈H₈O₃

- Molecular Weight : 152.1473 g/mol

- CAS Registry Number : 89-84-9

- IUPAC Name : 1-(2,4-dihydroxyphenyl)ethanone

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study investigated its impact on the HT-29 human colon adenocarcinoma cell line. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, characterized by morphological changes such as cell shrinkage and membrane blebbing .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis |

| MRC-5 (normal) | >100 | No significant cytotoxicity observed |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes related to neurodegenerative diseases. It has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease. The compound exhibited competitive inhibition with an IC50 value of approximately 28.76 nM .

| Enzyme | IC50 (nM) | Reference Compound IC50 (nM) |

|---|---|---|

| Acetylcholinesterase | 28.76 | 40.76 |

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. It effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Study on Apoptotic Mechanisms

A case study involving the treatment of HT-29 cells with this compound reported significant apoptotic features. The study utilized various assays including MTT to assess cell viability and flow cytometry to analyze apoptosis markers. The findings confirmed that the compound triggers intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation .

Neuroprotective Effects

In another investigation focused on neuroprotection, the compound was tested in vitro for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting potential applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.